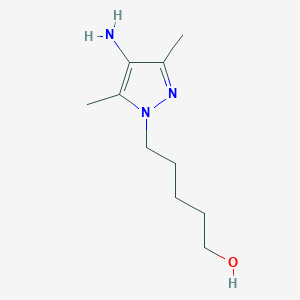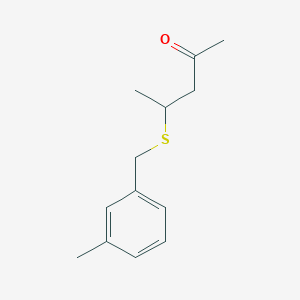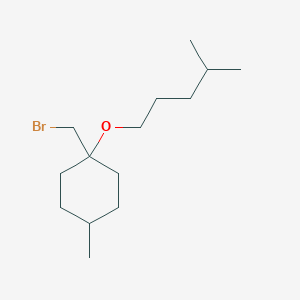
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C13H25BrO and a molecular weight of 277.24 . This compound is characterized by a cyclohexane ring substituted with a bromomethyl group, a methyl group, and a 4-methylpentyl ether group. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-((4-methylpentyl)oxy)cyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium alkoxides, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
科学研究应用
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the compound undergoes deprotonation to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1-(Bromomethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane can be compared with similar compounds such as:
1-Bromo-4-methylcyclohexane: Lacks the 4-methylpentyl ether group, leading to different reactivity and applications.
4-Methyl-1-((4-methylpentyl)oxy)cyclohexane:
1-(Chloromethyl)-4-methyl-1-((4-methylpentyl)oxy)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C14H27BrO |
|---|---|
分子量 |
291.27 g/mol |
IUPAC 名称 |
1-(bromomethyl)-4-methyl-1-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-12(2)5-4-10-16-14(11-15)8-6-13(3)7-9-14/h12-13H,4-11H2,1-3H3 |
InChI 键 |
NVQAIFLCKRTOMP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CBr)OCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


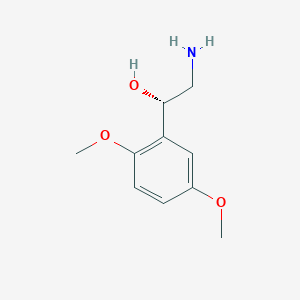
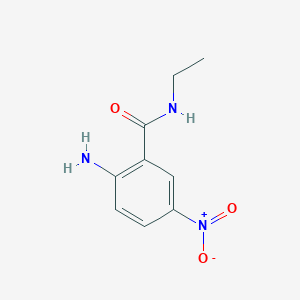
![2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13643669.png)

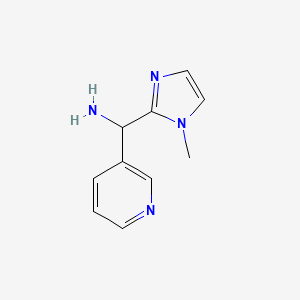
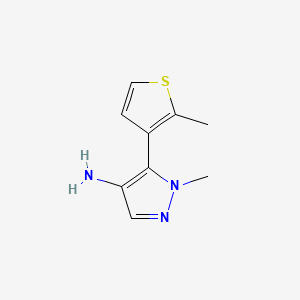
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)


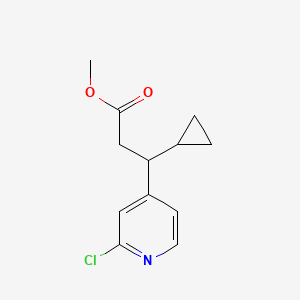

![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
